![molecular formula C20H27N5O B5593952 1-(4-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-4-methylpiperazine](/img/structure/B5593952.png)

1-(4-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-4-methylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

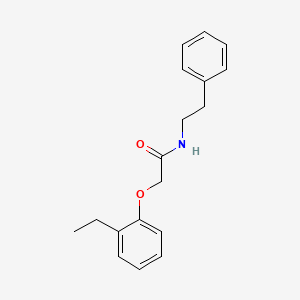

Synthesis of compounds similar to the one often involves multi-step chemical reactions, including nucleophilic substitution, cyclization, and alkylation. For example, Mishriky and Moustafa (2013) describe the synthesis of a compound through nucleophilic substitution reaction of 1-methylpiperazine with a bromo analogue, showcasing the complexity of synthesizing piperazine derivatives (Mishriky & Moustafa, 2013).

Molecular Structure Analysis

Structural characterization of compounds similar to the target molecule involves advanced techniques such as X-ray diffraction, NMR spectroscopy, and computational methods. Karczmarzyk and Malinka (2008) provided detailed crystal and molecular structures of isothiazolopyridine derivatives, highlighting the influence of molecular packing on the properties of the compounds (Karczmarzyk & Malinka, 2008).

Chemical Reactions and Properties

Chemical reactions of piperazine derivatives can vary widely depending on the functional groups attached to the core piperazine structure. Enguehard-Gueiffier et al. (2006) discuss a series of piperazinylmethylimidazoazines showing selective affinity for D4 dopamine receptors, indicating the potential for diverse chemical reactivity and pharmacological properties (Enguehard-Gueiffier et al., 2006).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, can be significantly influenced by their molecular structure. The work by Karczmarzyk and Malinka (2008) also sheds light on the physical aspects by describing the molecular packing and hydrogen bonding patterns within the crystal structure of analgesic isothiazolopyridines (Karczmarzyk & Malinka, 2008).

Wissenschaftliche Forschungsanwendungen

Dopamine Receptor Activity

Research on phenylpiperazine derivatives, including structures related to 1-(4-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-4-methylpiperazine, has shown significant affinity and selectivity for dopamine D4 receptors. These compounds are studied for their potential as therapeutic agents in treating conditions like erectile dysfunction and possibly other disorders related to dopamine dysregulation. Compounds such as PIP3EA have demonstrated substantial agonist efficacy in mitogenesis experiments and have induced penile erection in vivo when administered to rats, highlighting the pharmacological interest in these derivatives for erectile dysfunction and potentially other dopaminergic dysfunctions (Enguehard-Gueiffier et al., 2006).

Tuberculostatic Activity

Derivatives of phenylpiperazines have been explored for their tuberculostatic properties. For instance, some (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives were synthesized and tested in vitro for their activity against tuberculosis, showing minimum inhibiting concentrations (MICs) within 25 - 100 mg/ml. This suggests the potential application of these compounds in developing new antitubercular agents (Foks et al., 2004).

Anti-Inflammatory Properties

Piperazine derivatives have also been synthesized and evaluated for their anti-inflammatory activity. Compounds with specific substitutions on the piperazine ring were found to be potent in in-vivo models, such as the Carrageenan-induced rat paw edema model. These findings indicate the potential utility of such compounds in designing new anti-inflammatory medications (Patel et al., 2019).

Chemotherapeutic and Diagnostic Applications

Complexes incorporating arylpiperazines have been studied for their potential in chemotherapy and diagnostic imaging. For example, complexes of the fac-{Re(CO)3}+ core with tridentate ligands derived from arylpiperazines have been synthesized, which could serve as models for developing novel chemotherapeutic agents or diagnostic tools in nuclear medicine (Wei et al., 2004).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-(1H-imidazol-2-yl)piperidin-1-yl]-[4-(4-methylpiperazin-1-yl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O/c1-23-11-13-24(14-12-23)18-6-4-16(5-7-18)20(26)25-10-2-3-17(15-25)19-21-8-9-22-19/h4-9,17H,2-3,10-15H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSBPTIEIXXOPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCCC(C3)C4=NC=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-3-methyl-6-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5593873.png)

![2-{1-[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5593878.png)

![{3-allyl-1-[4-(1H-pyrazol-1-yl)butanoyl]-3-piperidinyl}methanol](/img/structure/B5593888.png)

![5-[(2-methoxyphenoxy)methyl]-N-methyl-N-phenyl-2-furamide](/img/structure/B5593889.png)

![(1S*,5R*)-6-benzyl-3-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593898.png)

![ethyl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)acetate](/img/structure/B5593903.png)

![1-{3-[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5593929.png)

![N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5593947.png)

![(1S*,5R*)-6-benzyl-3-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593949.png)